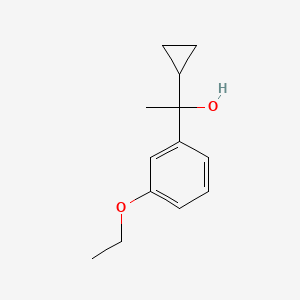

1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol

Description

Properties

IUPAC Name |

1-cyclopropyl-1-(3-ethoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-15-12-6-4-5-11(9-12)13(2,14)10-7-8-10/h4-6,9-10,14H,3,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRLTESYVKYNFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmagnesium bromide with 3-ethoxybenzaldehyde, followed by reduction of the resulting intermediate. The reaction conditions typically require anhydrous solvents, low temperatures, and the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate, often under acidic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol has been investigated for its potential pharmacological properties, particularly in relation to neuroprotection and enzyme inhibition.

- Neuroprotective Effects: Research indicates that this compound may inhibit apoptosis in neuronal cells under oxidative stress, potentially through modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS) .

- Receptor Interactions: The compound is hypothesized to interact with serotonin receptors, particularly the 5-HT receptors, which are crucial in regulating mood and cognition. Studies on similar compounds suggest varied affinities for these receptors .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows it to be used in various synthetic methodologies, including:

- Synthesis of Fine Chemicals: It can be employed as an intermediate in the production of fine chemicals and pharmaceuticals.

- Development of New Synthetic Pathways: The compound's reactivity can be harnessed to create novel synthetic routes for complex organic molecules .

Case Study 1: Neuroprotective Mechanisms

A study focused on cyclopropyl derivatives similar to this compound demonstrated significant neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells. The mechanism involved modulation of mitochondrial pathways and decreased ROS levels, highlighting the potential therapeutic applications of this compound in neurodegenerative diseases .

Case Study 2: Receptor Binding Assays

In receptor binding assays, derivatives of this compound were tested for their affinity towards serotonin receptors. Preliminary results indicated that certain modifications to the cyclopropyl group could enhance binding affinity, suggesting avenues for the development of new antidepressants or anxiolytics based on this scaffold .

Mechanism of Action

The mechanism by which 1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent on the phenyl ring significantly impacts molecular properties. Key analogs include:

Alkoxy-Substituted Derivatives

- 1-Cyclopropyl-1-(3-methoxyphenyl)ethanol (1d): Yield: 74% (synthesis as yellow oil) . NMR Data: Distinct ¹H and ¹³C shifts due to the electron-donating methoxy group at the meta position. For example, aromatic protons resonate in the range of δ 6.91–7.17 ppm in thiophene-containing analogs, suggesting similar deshielding effects for methoxy/ethoxy substituents .

- 1-Cyclopropyl-1-(4-methoxyphenyl)ethanol (1e): Yield: 73% . Substituent Effect: Para-methoxy groups enhance resonance stabilization, possibly increasing stability but reducing reactivity in nucleophilic substitutions compared to meta-substituted analogs .

Halogen-Substituted Derivatives

- 1-Cyclopropyl-1-(4-fluorophenyl)ethanol: Molecular Weight: 180.22 g/mol .

- 1-Cyclopropyl-1-(3,5-difluorophenyl)ethanol: Formula: C₁₁H₁₂F₂O . Impact: Difluoro substitution enhances electronegativity, likely altering hydrogen-bonding patterns and crystal packing, as described in Etter’s graph set analysis .

Alkyl-Substituted Derivatives

- 1-Cyclopropyl-1-(4-ethylphenyl)ethanol (1d): Yield: 86% . Steric Effects: The ethyl group increases hydrophobicity, which may improve lipid membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Hydrogen Bonding and Crystal Packing

- Ethoxy and methoxy groups participate in hydrogen bonding as acceptors, influencing aggregation states. For example, Etter’s graph theory predicts specific hydrogen-bonding motifs for alcohols, which could differ between meta- and para-substituted analogs .

- The bulkier ethoxy group may disrupt crystal packing compared to methoxy, leading to lower melting points .

Thermal Stability

- Fluorinated analogs (e.g., 3,5-difluoro derivative) exhibit predicted boiling points of 322.6±37.0 °C, while ethoxy-substituted compounds likely have higher boiling points due to increased molecular weight .

Biological Activity

1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, synthesis, and applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group linked to a 3-ethoxyphenyl moiety through an ethanol linkage. Its molecular formula is , with a molecular weight of approximately 222.28 g/mol. The compound can be represented by the SMILES notation CC(C1=CC(=C(C=C1)O)O)C2CC2.

Synthesis Methods

The synthesis of this compound typically involves several organic reactions, including alkylation and reduction processes. The following methods are commonly employed:

- Alkylation : Using cyclopropyl halides with ethoxy-substituted phenols.

- Reduction : Converting ketones or aldehydes derived from cyclopropanation reactions into the desired alcohol form.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of cyclopropane structures have been evaluated for their effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies suggest that the compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .

Enzymatic Roles

The compound is also involved in enzymatic processes, potentially acting as a chiral intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in various enzymatic reactions, which can be crucial for developing new therapeutic agents targeting cardiovascular diseases and other conditions.

Study on Antimicrobial Activity

A study published in 2023 explored the synthesis of novel antimicrobial agents based on cyclopropane scaffolds. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial properties, with minimum inhibitory concentrations (MICs) ranging from 2–64 μg/mL against resistant strains like MRSA .

Enzyme Inhibition Studies

Another research effort focused on the enzyme inhibition capabilities of cyclopropane derivatives. The findings revealed that these compounds could effectively inhibit key enzymes involved in bacterial resistance mechanisms, paving the way for new antibiotic development strategies .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial. The following table summarizes some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Cyclopropyl-1-(4-methoxyphenyl)ethanol | Contains a methoxy group instead of ethoxy | |

| 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol | Features two methoxy groups on the aromatic ring | |

| 1-Cyclopropyl-1-(3-methylphenyl)ethanol | Methyl substitution on the phenolic ring |

These compounds exhibit varying degrees of biological activity due to differences in their substituents, which influence their reactivity and interaction with biological targets.

Q & A

Q. What are the common synthetic routes for 1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol?

- Methodological Answer : The compound can be synthesized via:

- Grignard Reaction : Addition of cyclopropylmagnesium bromide to 3-ethoxyacetophenone, followed by acidic workup to yield the secondary alcohol .

- Reduction of a Ketone Precursor : Reduction of 1-cyclopropyl-1-(3-ethoxyphenyl)ethanone using NaBH₄ or LiAlH₄ in anhydrous THF .

- Nucleophilic Substitution : Reaction of a cyclopropyl-substituted alkyl halide with a 3-ethoxyphenoxide ion under basic conditions .

Example Table:

| Method | Reagents/Conditions | Key Intermediate |

|---|---|---|

| Grignard Addition | CyclopropylMgBr, THF, H⁺ quench | 3-Ethoxyacetophenone |

| Ketone Reduction | NaBH₄/MeOH or LiAlH₄/Et₂O | Cyclopropyl-ethoxy ketone |

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve stereochemistry and confirm molecular geometry using SHELX programs (e.g., SHELXL for refinement) .

- NMR Spectroscopy : ¹H/¹³C NMR to identify substituent environments (e.g., cyclopropyl ring protons at δ 0.5–1.5 ppm, ethoxy group at δ 1.3–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₈O₂) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclopropane ring in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring strain (~27 kcal/mol) and electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate interactions with enzymes or solvents to study ring-opening reactions under acidic/basic conditions .

- Docking Studies : Predict binding affinity in biological systems (e.g., cytochrome P450 enzymes) based on steric and electronic effects of the cyclopropane .

Q. How do researchers resolve contradictions in reaction yields from different synthesis protocols?

- Methodological Answer :

- Control Experiments : Compare purity of starting materials (e.g., 3-ethoxyacetophenone) via HPLC .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) in Friedel-Crafts acylation steps to optimize ketone precursor synthesis .

- Kinetic Analysis : Monitor Grignard reaction progress using in-situ IR spectroscopy to identify side reactions (e.g., ketone over-addition) .

Q. What safety precautions are recommended for handling this compound based on structural analogs?

- Methodological Answer :

- PPE : Use nitrile gloves and goggles due to potential alcohol-induced skin/eye irritation (similar to 1-(4-Methylphenyl)ethanol) .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., ethoxybenzene derivatives) .

- First Aid : Immediate rinsing with water for dermal exposure, referencing protocols for cyclopropylamine derivatives .

Future Research Directions

- Biocatalytic Synthesis : Explore enantioselective reduction of ketone precursors using alcohol dehydrogenases (e.g., Lactobacillus spp.) .

- Surface Chemistry : Investigate adsorption on indoor surfaces (e.g., silica or polymers) using microspectroscopic imaging to assess environmental persistence .

- Structure-Activity Relationships (SAR) : Modify the ethoxy group to study its impact on biological activity (e.g., antimicrobial or CNS-targeting properties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.